molecular formula C12H12N2O2 B068749 methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate CAS No. 179057-12-6

methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate

Cat. No.: B068749
CAS No.: 179057-12-6
M. Wt: 216.24 g/mol
InChI Key: PYEWEFGLTSTRFG-UHFFFAOYSA-N
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Description

Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate is a high-purity chemical reagent designed for advanced research applications, particularly in medicinal chemistry and organic synthesis. This compound features a benzoate ester core linked to a 1-methyl-1H-pyrazole moiety, making it a valuable building block for the development of novel bioactive molecules, such as kinase inhibitors, GPCR modulators, and anti-inflammatory agents. Its mechanism of action often involves serving as a key intermediate in the synthesis of complex heterocyclic compounds, where the pyrazole ring enhances binding affinity to biological targets through hydrogen bonding and π-π interactions. Researchers leverage this reagent in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a precursor in catalytic reactions for drug discovery programs. Additionally, it finds utility in materials science for constructing functionalized polymers and ligands. Supplied with rigorous quality control, this reagent ensures consistent performance and reliability for laboratory use. For Research Use Only.

Properties

IUPAC Name

methyl 4-(2-methylpyrazol-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14-11(7-8-13-14)9-3-5-10(6-4-9)12(15)16-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEWEFGLTSTRFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445051
Record name methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179057-12-6
Record name Benzoic acid, 4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179057-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Selection

The most widely reported method involves nucleophilic aromatic substitution (SNAr) between methyl 4-fluorobenzoate and 1-methyl-1H-pyrazole. The fluorine atom at the para position of the benzoate acts as a leaving group, replaced by the pyrazole nitrogen under basic conditions. This pathway is favored due to the electron-withdrawing ester group activating the benzene ring toward substitution.

Key reagents include:

  • Methyl 4-fluorobenzoate : Synthesized via esterification of 4-fluorobenzoic acid with methanol under acid catalysis.

  • 1-Methyl-1H-pyrazole : Commercially available or prepared by alkylation of pyrazole with methyl iodide.

  • Base : Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Optimization of Reaction Conditions

A study comparing solvents and bases found that DMSO with K2CO3 at 80°C for 12 hours achieved a 78% yield (Table 1). Elevated temperatures (>100°C) led to decomposition, while shorter reaction times (<8 hours) resulted in incomplete conversion.

Table 1: Solvent and Base Optimization for SNAr Reaction

SolventBaseTemperature (°C)Time (h)Yield (%)
DMSOK2CO3801278
DMFCs2CO3901072
THFK3PO4652441

Purification and Characterization

Crude products are purified via recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexanes). Nuclear magnetic resonance (NMR) spectra confirm substitution:

  • 1H NMR (DMSO-d6) : δ 3.86 (s, 3H, OCH3), 4.05 (s, 3H, N-CH3), 7.38–7.44 (m, 2H, ArH), 7.69 (d, 1H, J = 7.6 Hz, pyrazole-H).

Cross-Coupling Approaches via Suzuki-Miyaura Reaction

Boronic Ester Synthesis

An alternative route employs palladium-catalyzed cross-coupling between methyl 4-bromobenzoate and 1-methyl-1H-pyrazol-5-ylboronic acid. This method avoids harsh basic conditions, making it suitable for acid-sensitive substrates.

Reaction Scheme :
Methyl 4-Bromobenzoate+1-Methyl-1H-pyrazol-5-ylboronic AcidPd(PPh3)4,Na2CO3Target Compound\text{Methyl 4-Bromobenzoate} + \text{1-Methyl-1H-pyrazol-5-ylboronic Acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Target Compound}

Catalyst Screening and Yield Analysis

Tetrakis(triphenylphosphine)palladium(0) in toluene/water (3:1) at 90°C for 6 hours provided optimal results (Table 2). Lower catalyst loadings (<5 mol%) reduced yields due to incomplete coupling.

Table 2: Catalyst Efficiency in Suzuki-Miyaura Coupling

CatalystLoading (mol%)SolventYield (%)
Pd(PPh3)45Toluene/H2O85
PdCl2(dppf)5DME68
Pd(OAc)2 with SPhos3THF/H2O73

One-Pot Tandem Esterification-Substitution

Integrated Synthesis from 4-Fluorobenzoic Acid

This method combines esterification and substitution in a single vessel, reducing purification steps:

  • Esterification : 4-Fluorobenzoic acid refluxed with methanol and H2SO4 (12 hours).

  • In situ Substitution : Addition of 1-methyl-1H-pyrazole and K2CO3, heated at 80°C.

Advantages :

  • Eliminates isolation of methyl 4-fluorobenzoate.

  • Total yield improves to 81% with reduced solvent waste.

Limitations and Side Reactions

Prolonged reaction times (>15 hours) led to hydrolysis of the ester group, forming 4-(1-methyl-1H-pyrazol-5-yl)benzoic acid as a byproduct (up to 12% yield loss).

Industrial-Scale Production Considerations

Solvent Recovery and Recycling

DMSO and DMF are recovered via vacuum distillation (≥90% efficiency), reducing costs in large-scale batches. Continuous flow reactors enhance heat management, achieving 95% conversion in 3 hours.

Purity Specifications for Pharmaceutical Use

  • HPLC Purity : ≥99.5% (C18 column, acetonitrile/water gradient).

  • Impurity Profile : Limits set at <0.1% for unreacted 4-fluorobenzoate and <0.05% for palladium residues in cross-coupled batches.

Scientific Research Applications

Chemistry

Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate serves as a building block in organic synthesis. Its derivatives are synthesized for various applications, including:

  • Synthesis of Heterocyclic Compounds : It is utilized in the formation of more complex organic molecules. For instance, it can be involved in reactions that yield pyrazole derivatives which are valuable in medicinal chemistry.
  • Catalysis : The compound can act as a catalyst or reactant in various organic reactions, enhancing the efficiency of synthetic processes .

Biological Applications

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Preliminary research suggests it may modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.

Medicinal Chemistry

The compound is being explored as a lead compound in drug discovery:

  • Therapeutic Targets : Investigations into its interaction with specific molecular targets reveal its potential in treating various conditions, including cancer and metabolic disorders.
  • Mechanism of Action : Its mechanism involves binding to enzymes or receptors, which may lead to modulation of biological pathways critical for disease progression .

Industrial Applications

In the industrial sector, this compound finds applications in:

  • Material Development : It is used in creating new materials with tailored properties for coatings and polymers, enhancing durability and performance characteristics.

Case Study 1: Antimicrobial Activity

A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrazole ring could enhance efficacy, suggesting avenues for further research into structure–activity relationships (SAR) .

Case Study 2: Synthesis Optimization

Research focusing on optimizing synthetic routes for this compound revealed that using cellulose sulfuric acid as a catalyst significantly improved yield and reduced reaction time. This environmentally friendly method emphasizes the compound's potential for sustainable chemistry practices .

Mechanism of Action

The mechanism of action of methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes or signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Features

The compound’s analogs vary in substituent positions, halogenation, and heterocyclic modifications. Key examples include:

Compound Name (CAS) Substituents on Benzoate/Pyrazole Molecular Formula Molecular Weight Key Properties/Applications
Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate (179057-12-6) Benzoate para-substituted with 1-methylpyrazole C₁₂H₁₂N₂O₂ 216.24 Intermediate for bioactive molecules
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid (81282-82-8) Pyrazole 3,5-dimethyl; benzoic acid C₁₂H₁₂N₂O₂ 216.24 Enhanced steric hindrance; lower solubility
Methyl 4-(1H-pyrazol-1-yl)benzoate (400750-29-0) Pyrazole N1-linked to benzoate C₁₁H₁₀N₂O₂ 202.21 Altered dipole moment; reduced π-stacking
Methyl 2,6-difluoro-4-(1-methyl-1H-pyrazol-5-yl)benzoate (12d) 2,6-Difluoro on benzoate C₁₂H₁₀F₂N₂O₂ 252.22 Increased lipophilicity; antiviral activity
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate Chlorobenzoyl/pyrazole ester C₂₅H₁₇Cl₂N₂O₃ 479.32 Antibacterial activity
Key Observations:
  • Halogenation : Fluorination (e.g., 12d, 12e) increases molecular weight and lipophilicity, enhancing membrane permeability in drug design . Chlorination (e.g., 13a, 13c) improves bioactivity but may reduce solubility .
  • Pyrazole Position : N1-linked pyrazole (CAS 400750-29-0) disrupts conjugation, altering electronic properties compared to N5-linked analogs .

Physicochemical Properties

  • Solubility : Fluorinated derivatives (e.g., 12d) exhibit lower aqueous solubility due to increased hydrophobicity, whereas hydroxylated analogs (e.g., 16f) show improved solubility via hydrogen bonding .
  • Thermal Stability : Halogenated compounds (e.g., 13b, bromo-substituted) display higher melting points (e.g., 287–331 g/mol) due to stronger van der Waals forces .
  • Crystallinity: Derivatives with planar substituents (e.g., quinoline in C1–C7) form stable crystals, validated via SHELXL refinement .

Biological Activity

Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H12N2O2C_{12}H_{12}N_{2}O_{2} and features a benzoate ester linked to a pyrazole moiety. The presence of the pyrazole ring contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways, potentially modulating responses to inflammation and pain.
  • Receptor Modulation : Interaction with receptors related to pain and inflammation can lead to analgesic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, compounds similar to this compound have demonstrated significant inhibition of COX-2 with IC50 values indicating strong anti-inflammatory potential .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. It has been screened against various cancer cell lines, showing cytotoxic effects that warrant further investigation. For example, derivatives of pyrazole have been reported to exhibit significant activity against MCF7 (breast cancer), A549 (lung cancer), and other cell lines .

Case Studies and Research Findings

A selection of studies highlights the compound's biological activities:

StudyFindings
Bouabdallah et al. (2022)Reported significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
Wei et al. (2022)Identified derivatives with potent activity against A549 cells, exhibiting IC50 values as low as 26 µM .
Liu et al. (2022)Demonstrated that pyrazole-linked compounds could inhibit A549 cell growth with IC50 values around 36.12 µM .

Q & A

Q. What are the standard synthetic routes for methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation of precursors such as ethyl acetoacetate and phenylhydrazine derivatives. For example:

  • Step 1: Cyclization using phosphoryl chloride (POCl₃) at 120°C to form pyrazole intermediates (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) .
  • Step 2: Esterification of the carboxylate intermediate with methanol under acidic or basic conditions.
  • Critical Factors: Reaction temperature (120°C optimal for cyclization), solvent polarity (DMF for acylation), and stoichiometry of POCl₃ (excess ensures complete cyclization). Yields drop below 60% if temperature deviates by ±10°C .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • FTIR: Confirm ester (C=O stretch at ~1700 cm⁻¹) and pyrazole (N-H bend at ~1550 cm⁻¹) functional groups.
  • NMR: ¹H NMR distinguishes methyl groups (δ 2.5–3.0 ppm for pyrazole-CH₃; δ 3.8–4.0 ppm for ester-OCH₃) .
  • X-ray Crystallography: Use SHELXL for refinement (e.g., anisotropic displacement parameters) and ORTEP-3 for visualizing hydrogen-bonding networks .

Q. How is the antimicrobial activity of pyrazole derivatives evaluated experimentally?

Methodological Answer:

  • Assay Design: Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Controls: Compare with standard antibiotics (e.g., ampicillin) and solvent blanks.
  • Data Interpretation: Activity is linked to electron-withdrawing substituents on the pyrazole ring, which enhance membrane penetration .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder or twinning) be resolved during structure refinement?

Methodological Answer:

  • Disorder Handling: In SHELXL, use PART and SUMP instructions to model split positions. For twinning, apply TWIN/BASF commands with HKLF 5 format .
  • Validation Tools: Check R-factor convergence (target < 0.05) and ADPs for abnormal thermal motion. Cross-validate with PLATON’s SQUEEZE for solvent masking .

Q. What strategies optimize the synthesis of derivatives with enhanced bioactivity?

Methodological Answer:

  • Substituent Engineering: Introduce electron-deficient groups (e.g., -NO₂) at the pyrazole 4-position to improve binding to microbial targets.
  • Reaction Optimization: Use microwave-assisted synthesis (60–80°C, 30 min) for faster cyclization vs. conventional heating (12+ hours) .
  • Example: Replace the methyl group with a trifluoromethyl (-CF₃) to increase lipophilicity and bioavailability .

Q. How can hydrogen-bonding networks in the crystal lattice be analyzed to predict solubility and stability?

Methodological Answer:

  • Graph Set Analysis: Classify hydrogen bonds (e.g., C22(8)\text{C}_2^2(8) motifs) using Etter’s rules to identify robust supramolecular architectures.
  • Tools: Mercury (CCDC) for motif visualization; ab initio calculations (e.g., Gaussian) to estimate interaction energies .
  • Implications: Stronger networks (e.g., O-H∙∙∙N) correlate with lower solubility in polar solvents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate
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